N-Ethylhexylone

Catalog No.
S1971641
CAS No.
802605-02-3
M.F
C15H21NO3
M. Wt
263.33
Availability
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N-Ethylhexylone

CAS Number

802605-02-3

Product Name

N-Ethylhexylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one

Molecular Formula

C15H21NO3

Molecular Weight

263.33

InChI

InChI=1S/C15H21NO3/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12,16H,3-6,10H2,1-2H3

InChI Key

YBBDXHZYADMVNJ-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

N-Ethylhexylone, also known as N-Ethylhexedrone, is a synthetic stimulant belonging to the cathinone class. It is structurally related to other psychoactive substances and is characterized by its ability to act as a norepinephrine-dopamine reuptake inhibitor. The compound has garnered attention in recent years due to its emergence as a designer drug, often marketed as a substitute for more controlled substances. Its chemical formula is C14H21NOC_{14}H_{21}NO, with a molar mass of approximately 219.328 g/mol .

Typical of cathinones. As a derivative of hexedrone, it can be synthesized through nucleophilic substitution reactions where the ethyl group replaces the methyl group on the nitrogen atom. This substitution alters the compound's pharmacological properties, enhancing its stimulant effects. The compound's reactivity can also involve reduction and oxidation processes, particularly in metabolic pathways .

The synthesis of N-Ethylhexylone was first documented in patents by Boehringer Ingelheim in 1964. The typical method involves starting from appropriate precursors such as propiophenone derivatives, followed by alkylation with ethylamine. This process can be summarized as follows:

  • Formation of Propiophenone: The initial step involves synthesizing the base structure from phenylpropanolamine.
  • Alkylation: The base structure is then reacted with ethylamine under basic conditions to form N-Ethylhexylone.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for research or commercial use .

Studies investigating the interactions of N-Ethylhexylone with biological systems have revealed its potent effects on dopamine transporters, indicating a high potential for abuse similar to other stimulants like methamphetamine and cocaine. Research indicates that N-Ethylhexylone may induce cytotoxicity at lower concentrations than traditional stimulants, raising concerns about its safety profile when consumed . Furthermore, interactions with other neurotransmitter systems have been suggested but require further exploration to fully understand the compound's pharmacodynamics.

N-Ethylhexylone shares structural similarities with several other synthetic cathinones and psychoactive substances. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMolar Mass (g/mol)Key Characteristics
N-Ethylhexylone (N-Ethylhexedrone)C₁₄H₂₁NO219.328Norepinephrine-dopamine reuptake inhibitor
PentedroneC₁₃H₁₉NO205.30Similar stimulant effects; fewer carbon atoms
MephedroneC₁₁H₁₅NO177.24Known for euphoric effects; shorter carbon chain
Methylenedioxypyrovalerone (MDPV)C₁₆H₂₁NO₃275.35More potent; higher lipophilicity due to additional groups
MethcathinoneC₁₀H₁₃NO163.22Less potent; simpler structure

Uniqueness: N-Ethylhexylone is distinguished by its specific structural modifications that enhance its stimulant properties while potentially increasing toxicity compared to other compounds in its class . The addition of an ethyl group at the nitrogen position contributes to its unique pharmacological profile.

XLogP3

3.2

Sequence

X

Wikipedia

N-ethylhexylone

Dates

Modify: 2023-07-22

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